molecular formula C19H18N6O2S B6459759 3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549052-38-0

3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459759
CAS No.: 2549052-38-0
M. Wt: 394.5 g/mol
InChI Key: VBWHOTQOBQJPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1λ⁶,2-benzothiazole-1,1-dione features a pyrido[3,4-d]pyrimidine core fused with a piperazine ring and a benzothiazole-dione moiety. Key structural attributes include:

  • Pyrido[3,4-d]pyrimidine: A bicyclic heteroaromatic system known for mimicking purine bases, enabling interactions with kinase ATP-binding sites .
  • Piperazine linker: Provides conformational flexibility, facilitating interactions with diverse biological targets.
  • Benzothiazole-1,1-dione: Introduces a sulfone group, likely improving solubility and metabolic stability compared to non-polar analogs .

Properties

IUPAC Name

3-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-13-21-16-12-20-7-6-14(16)18(22-13)24-8-10-25(11-9-24)19-15-4-2-3-5-17(15)28(26,27)23-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWHOTQOBQJPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s worth noting that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to inhibit the activity of tyrosine kinases, which play crucial roles in various cellular processes, including cell growth and differentiation. Therefore, it’s plausible that this compound could affect similar pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

Similar compounds have been noted for their lipophilicity, which allows them to diffuse easily into cells. This suggests that the compound might have similar properties, impacting its bioavailability.

Result of Action

Similar compounds have been used in the treatment of diseases like leukemia, suggesting that this compound might have similar therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Table 1: Core Structure Comparisons
Compound Core Structure Key Substituents Potential Impact
Target Compound Pyrido[3,4-d]pyrimidine 2-Methylpyrido, benzothiazole-dione Enhanced lipophilicity (methyl), solubility (sulfone)
44g () Pyrido[3,4-d]pyrimidin-4-one 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl) Pyridinyl-piperazine may enhance metal-binding or π-π stacking
EP 2 402 347 A1 Derivative () Thieno[3,2-d]pyrimidine 6-(4-Methanesulfonyl-piperazin-1-ylmethyl), morpholin-4-yl Methanesulfonyl group improves solubility; thieno core alters electron density

Key Observations :

  • The target compound’s pyrido[3,4-d]pyrimidine core is structurally analogous to 44g but diverges from the thieno[3,2-d]pyrimidine in , which may reduce planarity and affect binding pocket interactions.

Piperazine Substituent Variations

Table 2: Piperazine Functionalization Trends
Compound Piperazine Substituent(s) Functionalization Impact
Target Compound 2-Methylpyrido[3,4-d]pyrimidinyl Bulky aromatic substituent may restrict rotation, enhancing selectivity
Derivatives Methyl, ethyl, hydroxyethyl Smaller alkyl groups improve solubility; hydroxyethyl enhances hydrogen-bonding capacity
44g () Pyridin-2-yl Heteroaromatic group could facilitate π-stacking or coordinate metal ions

Key Observations :

  • The target compound’s 2-methylpyrido group on piperazine is bulkier than alkyl substituents in derivatives, possibly reducing off-target effects but increasing metabolic stability challenges.
  • Compared to 44g ’s pyridinyl group, the methylpyrido substituent may reduce polarity, affecting solubility and distribution.

Electronic and Solubility Profiles

Table 3: Electronic and Physicochemical Properties
Compound Solubility-Influencing Groups Electronic Effects
Target Compound Benzothiazole-1,1-dione (sulfone) Electron-withdrawing sulfone decreases electron density, enhancing aqueous solubility
EP 2 402 347 A1 Derivative () Methanesulfonyl, morpholinyl Sulfonyl and morpholine groups improve solubility and metabolic stability
Pyrazolo Derivatives Hydrazine, imino groups Polar groups increase solubility but may introduce metabolic instability

Key Observations :

  • The benzothiazole-dione sulfone in the target compound likely confers superior solubility compared to non-sulfonated analogs, similar to the methanesulfonyl group in .
  • Electron-withdrawing effects of the sulfone may stabilize the molecule against oxidative metabolism, extending half-life .

Research Findings and Implications

  • Selectivity : The 2-methylpyrido group in the target compound may enhance kinase selectivity over derivatives with smaller substituents (e.g., methyl or ethyl in ) by filling hydrophobic subpockets .
  • Synthetic Accessibility : Piperazine-linked compounds (e.g., ) often employ reductive amination or nucleophilic substitution, suggesting feasible scalability for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.